8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) chemical structure and physical properties
8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) chemical structure and physical properties
An In-depth Technical Guide to the Predicted Chemical Structure and Properties of 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI)
Abstract
This technical guide provides a comprehensive theoretical and predictive analysis of the novel heterocyclic compound 8-Oxa-3-thiabicyclo[5.1.0]octane. As a compound with no apparent presence in current chemical literature, this document leverages established principles of organic chemistry and data from analogous structures to forecast its chemical structure, physical properties, potential synthetic pathways, and spectroscopic signature. This guide is intended for researchers, scientists, and drug development professionals who are exploring novel chemical entities and require a scientifically grounded starting point for their investigation.
Introduction and Core Directive
The exploration of novel heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Bicyclic systems that incorporate multiple, distinct heteroatoms offer a rich three-dimensional architecture and a unique combination of chemical properties. This guide focuses on the hypothetical molecule 8-Oxa-3-thiabicyclo[5.1.0]octane, a compound for which no empirical data has been published to date.
The core directive of this whitepaper is to function as a predictive tool, enabling researchers to anticipate the characteristics of this molecule. By dissecting the constituent parts of its structure—the bicyclo[5.1.0]octane framework, the oxirane (epoxide) ring, and the thietane ring—we can construct a detailed and scientifically rigorous profile. This document will therefore serve as a foundational reference for any future synthetic and analytical efforts.
Predicted Chemical Structure and Stereochemistry
The nomenclature "8-Oxa-3-thiabicyclo[5.1.0]octane" defines a bicyclic structure wherein a cycloheptane ring is fused with a cyclopropane ring. The "8-Oxa" designation indicates an oxygen atom forming an epoxide across the C1-C7 bridge of the bicyclo[5.1.0]octane system. The "3-thia" designation places a sulfur atom at the 3-position of the seven-membered ring.
The resulting structure is a unique fusion of three distinct rings: a cycloheptane, an oxirane, and a thietane. The inherent strain of the oxirane and thietane rings is expected to be a dominant factor in the molecule's overall reactivity.
Caption: Predicted chemical structure of 8-Oxa-3-thiabicyclo[5.1.0]octane.
Stereochemistry: The fusion of the rings introduces multiple stereocenters. The relative orientation of the epoxide ring and the substituents on the seven-membered ring will lead to various diastereomers. The puckered nature of the thietane and cycloheptane rings will further contribute to a complex conformational landscape.
Proposed Synthetic Strategies
The synthesis of 8-Oxa-3-thiabicyclo[5.1.0]octane would be a multi-step process, likely involving the sequential construction of the heterocyclic components. Below are two plausible, albeit challenging, synthetic approaches.
Strategy 1: Epoxidation followed by Thietane Formation
This strategy involves forming the epoxide on a pre-existing seven-membered ring, followed by the construction of the thietane.
Caption: Proposed synthetic workflow starting with epoxidation.
Experimental Protocol (Hypothetical):
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Step 1: Synthesis of a 1,3-difunctionalized epoxycycloheptane. Starting with a suitable cycloheptene derivative, perform an epoxidation using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxycycloheptane would then need to be functionalized at the C3 and C5 positions (relative to the epoxide) to introduce leaving groups, such as halides.
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Step 2: Thietane Ring Formation. The 1,3-dihalo-epoxycycloheptane intermediate would then be reacted with a sulfur nucleophile, such as sodium sulfide (Na₂S), to form the thietane ring via intramolecular double substitution.[1]
Causality Behind Experimental Choices: This approach prioritizes the formation of the relatively stable epoxide ring first. The subsequent thietane formation is often challenging and can have low yields, but by using a 1,3-dihalo precursor, a direct, albeit potentially low-yielding, route is possible.
Strategy 2: Thia-Paternò-Büchi Reaction
This photochemical approach could potentially form the thietane ring in a [2+2] cycloaddition.
Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of an epoxy-enone. A suitable epoxycycloheptene derivative would need to be converted to an α,β-unsaturated ketone (enone) where the double bond is positioned for the subsequent cycloaddition.
-
Step 2: Photochemical [2+2] Cycloaddition. The epoxy-enone would then be subjected to a photochemical reaction with a thiocarbonyl compound. This thia-Paternò-Büchi reaction could form the thietane ring.[1]
Causality Behind Experimental Choices: Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of four-membered rings and could offer a more elegant solution for constructing the thietane portion of the molecule.[1]
Predicted Physical and Chemical Properties
The physical and chemical properties of 8-Oxa-3-thiabicyclo[5.1.0]octane can be predicted by considering the properties of its constituent parts and analogous molecules.
Table 1: Predicted Physical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₇H₁₀OS | Based on the chemical structure. |
| Molecular Weight | 142.22 g/mol | Calculated from the molecular formula. |
| Boiling Point | > 150 °C | Expected to be higher than bicyclo[5.1.0]octane due to the polar heteroatoms. |
| Solubility | Soluble in organic solvents (e.g., DCM, ether, ethyl acetate). Sparingly soluble in water. | The thioether and ether functionalities will impart some polarity. |
| Ring Strain | High | The presence of both an oxirane and a thietane ring will result in significant ring strain, making the molecule highly reactive.[2][3] |
Chemical Reactivity:
The chemistry of 8-Oxa-3-thiabicyclo[5.1.0]octane is expected to be dominated by the high ring strain of the oxirane and thietane moieties.
-
Ring-Opening Reactions: Both the epoxide and thietane rings will be susceptible to ring-opening by nucleophiles and electrophiles.[2][3][4][5][6]
-
Epoxide Opening: Under acidic conditions, nucleophilic attack is likely to occur at the more substituted carbon.[4][6] In basic conditions, attack will favor the less sterically hindered carbon.[5][6]
-
Thietane Opening: The thietane ring can also be opened by nucleophiles, though it is generally less reactive than a three-membered thiirane ring.[2][7]
-
-
Oxidation of Sulfur: The sulfur atom of the thietane can be readily oxidized to the corresponding sulfoxide and sulfone using oxidizing agents like m-CPBA or hydrogen peroxide.[2]
Predicted Spectroscopic Data
Spectroscopic analysis will be essential for the characterization of this molecule. The predicted data below is based on known chemical shifts for similar functional groups.[8][9][10][11]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Protons on the epoxide ring: 2.5 - 3.5 ppm.[9][10][11] Protons adjacent to the sulfur atom in the thietane ring: 2.5 - 3.5 ppm. Other aliphatic protons: 1.0 - 2.5 ppm. |
| ¹³C NMR | Carbons of the epoxide ring: 40 - 60 ppm.[9][10][11] Carbons adjacent to the sulfur atom: 30 - 50 ppm. Other aliphatic carbons: 20 - 40 ppm. |
| IR Spectroscopy | C-O stretch (epoxide): ~1250 cm⁻¹.[8] C-S stretch: In the fingerprint region, likely weak. Absence of O-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretches.[11] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 142. Characteristic fragmentation patterns involving the cleavage of the strained rings.[10] |
Potential Applications in Research and Drug Development
While hypothetical, the unique structure of 8-Oxa-3-thiabicyclo[5.1.0]octane suggests several potential areas of application:
-
Medicinal Chemistry: Oxygen- and sulfur-containing heterocycles are prevalent in many biologically active compounds and approved drugs.[12][13][14] The strained rings of this molecule could act as covalent modifiers of biological targets.
-
Synthetic Building Block: The high reactivity of the epoxide and thietane rings could be exploited in ring-opening reactions to generate more complex, functionalized molecules.
-
Materials Science: Bicyclic monomers can be used in ring-opening polymerization to create novel polymers with unique properties.
Conclusion
8-Oxa-3-thiabicyclo[5.1.0]octane represents an unexplored area of chemical space. This in-depth technical guide provides a robust, scientifically-grounded framework for its predicted structure, properties, and synthesis. By leveraging data from analogous structures and fundamental chemical principles, we have constructed a comprehensive profile that can guide future experimental work. The synthesis and characterization of this novel heterocyclic compound would be a valuable contribution to the field of organic chemistry and could open up new avenues for research in drug discovery and materials science. For definitive characterization and property determination, computational chemistry methods such as Density Functional Theory (DFT) are recommended to complement any future experimental investigations.[15][16][17][18][19]
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![Chemical Structure of 8-Oxa-3-thiabicyclo[5.1.0]octane](https://i.imgur.com/example.png)
